molecular formula C11H9NO2S B079813 2-Amino-5-phenyl-thiophene-3-carboxylic acid CAS No. 14770-84-4

2-Amino-5-phenyl-thiophene-3-carboxylic acid

Cat. No. B079813
CAS RN: 14770-84-4
M. Wt: 219.26 g/mol
InChI Key: QSMQLBVCCAMZHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-5-phenyl-thiophene-3-carboxylic acid derivatives involves various strategies, including acylation, alkylation, and reactions with different organic reagents to obtain compounds with significant anti-tubercular activity (Lu et al., 2011). These synthetic routes have provided a series of compounds that exhibit moderate to high activity against both Mycobacterium tuberculosis and drug-resistant strains, highlighting the compound's versatility as a template for anti-TB drug development.

Molecular Structure Analysis

The molecular structure of 2-Amino-5-phenyl-thiophene-3-carboxylic acid derivatives plays a crucial role in their biological activity. Molecular docking simulations, for example, have been used to predict the probable binding mode of these compounds within the active site of target enzymes, such as mtFabH, involved in the biosynthetic pathway of Mycobacterium tuberculosis. This structural analysis assists in understanding the interaction patterns and the structure-activity relationship, guiding the design of more potent derivatives (Lu et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 2-Amino-5-phenyl-thiophene-3-carboxylic acid derivatives is highlighted by their ability to undergo various chemical reactions, leading to the synthesis of novel compounds with enhanced biological activities. These reactions include the formation of Schiff bases, which have shown significant antimicrobial activity (Puthran et al., 2019), and the synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides with antinociceptive activity (Shipilovskikh et al., 2020).

Scientific Research Applications

  • Antibacterial and Antifungal Properties : Some thiophene derivatives, like the ones synthesized in the study by Mabkhot et al. (2017), have shown promising antibacterial and antifungal activities. These compounds exhibit remarkable activity against bacterial strains such as E. coli and certain fungi, suggesting potential in developing new antimicrobial agents [Mabkhot et al., 2017].

  • Anti-tubercular Activity : Derivatives of 2-Amino-5-phenyl-thiophene-3-carboxylic acid were synthesized and evaluated for anti-tubercular activity by Lu et al. (2011). Some compounds in this series inhibited the growth of Mycobacterium tuberculosis, indicating potential use in anti-TB drug development [Lu et al., 2011].

  • Antinociceptive Activity : Compounds derived from thiophene-3-carboxylic acid have shown antinociceptive properties, as studied by Shipilovskikh et al. (2020). This suggests their potential use in pain management therapies [Shipilovskikh et al., 2020].

  • Immunosuppressive Properties : A study by Axton et al. (1992) synthesized compounds from thiophene-2-carboxylic acid that displayed immunosuppressive activity, which could be significant in developing treatments for autoimmune diseases [Axton et al., 1992].

  • Application in Peptide Synthesis : El Dine et al. (2015) developed a method for direct amide bond synthesis using thiophene derivatives as a catalyst. This method can be applied to a variety of substrates, including N-Boc-protected amino acids, hinting at its utility in peptide synthesis [El Dine et al., 2015].

  • Antimicrobial Activity : Novel 2-aminothiophene derivatives synthesized by Prasad et al. (2017) demonstrated antimicrobial activity, underscoring the potential of these compounds in developing new antimicrobial drugs [Prasad et al., 2017].

  • Anti-inflammatory and Antioxidant Properties : Derivatives of thiophene-2-carboxylic acid have been found to possess significant anti-inflammatory and antioxidant properties, as reported by Shanmuganathan et al. (2017). This indicates their potential in treating inflammatory disorders [Shanmuganathan et al., 2017].

Safety And Hazards

The compound is identified as harmful by inhalation, in contact with skin, and if swallowed .

Relevant Papers

Relevant papers related to “2-Amino-5-phenyl-thiophene-3-carboxylic acid” include studies on its related compounds for anti-tubercular activity . More detailed information can be found in these papers.

properties

IUPAC Name

2-amino-5-phenylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c12-10-8(11(13)14)6-9(15-10)7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMQLBVCCAMZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352376
Record name 2-Amino-5-phenyl-thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-phenyl-thiophene-3-carboxylic acid

CAS RN

14770-84-4
Record name 2-Amino-5-phenyl-thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NA Osman, A Ligresti, CD Klein, M Allarà… - European Journal of …, 2016 - Elsevier
CB2-based therapeutics show strong potential in the treatment of diverse diseases such as inflammation, multiple sclerosis, pain, immune-related disorders, osteoporosis and cancer, …
Number of citations: 30 www.sciencedirect.com
D Briel, A Rybak, S Mann, C Kronbach… - Current medicinal …, 2009 - ingentaconnect.com
For the development of new antiepileptics the kainate receptors, GluR6 and GluR5, are important targets. Based on the anticonvulsant effects of chinazolines and thieno[2,3-d]…
Number of citations: 4 www.ingentaconnect.com

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